(2R)-2-(4-bromophenyl)piperidine is a chiral compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely studied for their biological activities and applications in medicinal chemistry. The presence of the bromophenyl group enhances its potential as a pharmacophore, making it relevant in drug design and synthesis.
This compound can be classified under organic compounds, specifically as a heterocyclic amine due to the nitrogen atom in the piperidine ring. It is often synthesized for research purposes in pharmaceuticals, particularly in the development of neuroactive agents and other therapeutic compounds. The compound's chemical structure allows for various modifications that can lead to different biological activities.
The synthesis of (2R)-2-(4-bromophenyl)piperidine can be achieved through several methods, often involving multi-step organic reactions.
These synthetic routes are crucial for producing (2R)-2-(4-bromophenyl)piperidine with high purity and yield, often optimized for industrial applications.
The molecular formula of (2R)-2-(4-bromophenyl)piperidine is , with a molecular weight of 252.15 g/mol. The structural characteristics include:
The InChI key for this compound is APCNDUGABXGVEW-CQSZACIVSA-N
, which provides a unique identifier for its structure in chemical databases.
(2R)-2-(4-bromophenyl)piperidine can undergo various chemical reactions:
These reactions are pivotal in modifying the compound for various applications in medicinal chemistry.
The mechanism of action of (2R)-2-(4-bromophenyl)piperidine is primarily studied in relation to its pharmacological effects. As a piperidine derivative, it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are critical in modulating mood and behavior.
Research indicates that compounds like (2R)-2-(4-bromophenyl)piperidine can exhibit affinity for various receptor subtypes, influencing their therapeutic potential against conditions such as depression or anxiety disorders. Detailed studies often employ radiolabeled ligands to quantify binding affinities and elucidate mechanisms at the molecular level.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are used to confirm the structure and purity of synthesized compounds.
(2R)-2-(4-bromophenyl)piperidine finds significant applications in scientific research:
Enantiopure piperidines confer distinct advantages in drug design due to their conformational rigidity and hydrogen-bonding capability, which enhance target selectivity and optimize pharmacokinetic profiles. The asymmetric carbon in compounds like (2R)-2-(4-bromophenyl)piperidine enables differential binding to chiral biological targets, often leading to improved efficacy and reduced off-target effects. Clinical evidence demonstrates that single-enantiomer piperidine drugs exhibit superior therapeutic indices compared to racemic mixtures. For example:
Table 1: FDA-Approved Drugs Containing Chiral Piperidine Scaffolds
Drug Name | Therapeutic Category | Stereochemical Requirement | Key Pharmacophore |
---|---|---|---|
Elexacaftor | Cystic fibrosis | R-configuration at C2 | Trifluoromethyl-piperidine |
Niraparib | Oncology (PARP inhibitor) | S-configuration at C3 | Piperidine-3-carboxamide |
Maraviroc | HIV entry inhibitor | R-configuration at C2 | Tropane-piperidine hybrid |
The metabolic stability of piperidine rings is augmented by 4-bromophenyl substitution. Bromine’s hydrophobic character reduces CYP450-mediated oxidation, while its electron-withdrawing effect stabilizes the protonated nitrogen (pKa ~10.1), enhancing membrane permeability. Computational models indicate that (R)-enantiomers of 2-arylpiperidines exhibit 3–5-fold higher blood-brain barrier penetration than S-forms due to reduced P-glycoprotein recognition [1] [4].
The 4-bromophenyl moiety serves dual roles in medicinal chemistry: as a direct pharmacophore and as a synthetic handle for structural diversification. Its incorporation at the C2 position of piperidine induces distinct conformational effects:
Table 2: Bioactive Molecules Containing 4-Bromophenyl-Piperidine Motifs
Compound Class | Biological Target | Key Interaction | Reference |
---|---|---|---|
Autotaxin inhibitors | Lysophospholipase D | Halogen bonding with Thr163 backbone carbonyl | [2] |
EGFR tyrosine kinase inhibitors | Epidermal growth factor receptor | Hydrophobic occupancy of allosteric pocket | [7] |
Antiproliferative hydrazones | Tubulin polymerization | Br-phenyl stacking with β-tubulin Phe residue | [8] |
In autotaxin inhibitors, the 4-bromophenyl group enables selective sub-nanomolar inhibition (IC₅₀ = 0.7 nM) through halogen bonding with Thr163. Similarly, in piperidin-4-one hydrazones, this moiety enhances cytotoxicity against HepG2 cells (IC₅₀ = 0.137 μg/mL) by promoting tubulin binding via hydrophobic interactions [7] [8]. The bromine atom also facilitates late-stage derivatization—palladium-catalyzed cross-coupling enables conversion to biphenyl, boronic ester, or heteroaryl derivatives without racemization, significantly expanding molecular diversity from a single chiral intermediate [5].
Achieving high enantiomeric excess (ee) in (2R)-2-(4-bromophenyl)piperidine synthesis presents three key challenges:
Stereocontrol at C2: Nucleophilic addition to iminium intermediates typically yields racemates due to low facial selectivity. Classical resolution remains prevalent but inefficient—diastereomeric salt formation with L-tartaric acid gives <40% yield and 90% ee, requiring multiple recrystallizations [5] [10].
Ring construction methods: Traditional approaches suffer from limited functional group tolerance:
Table 3: Comparison of Synthetic Approaches to (2R)-2-(4-Bromophenyl)piperidine
Method | Key Conditions | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|
Classical resolution | L-DBTA salts, recrystallization | 30–40 | 90–95 | Low yield, multiple steps |
Asymmetric hydrogenation | Ir-(R)-BINAP, 80°C, 50 bar H₂ | 85 | 75 | High-pressure equipment |
Chiral organocatalyst | Cinchonidine squaramide, RT | 70 | 93 | Scalability issues |
Photochemical ring contraction | PhMe₂SiBpin, 365 nm, benzene | 91 | 98 | Requires UV reactor |
The bulky 4-bromophenyl group exacerbates stereoselectivity challenges by sterically shielding the re face of prochiral intermediates. Innovative solutions include enzyme-mediated resolutions (lipase B-catalyzed acylation, 99% ee) and chiral auxiliary approaches using (1R)-(-)-10-camphorsulfonyl derivatives. However, these require additional steps for auxiliary attachment/removal, reducing overall efficiency. Recent advances in photoredox catalysis show promise—visible light-driven single-electron transfer generates prochiral radicals with controlled facial approach via hydrogen-bonding catalysts [6] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1